molecular formula C15H18O4 B3142455 Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CAS No. 50558-96-8

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No. B3142455
CAS RN: 50558-96-8
M. Wt: 262.3 g/mol
InChI Key: DJFMTSPSDLSFKC-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound with the formula C14H16O4 . It is a derivative of 2-Naphthaleneacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate include a molecular weight of 248.27 and a predicted density of 1.209±0.06 g/cm3 . The predicted boiling point is 423.6±38.0 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is involved in various synthesis and chemical transformation processes, pivotal in the development of compounds with potential biological activities. The chemical serves as an intermediate in the synthesis of estrogenic compounds, where its transformations include reactions with dimethylketene ethyl trimethylsilyl acetal, leading to complex esters and lactones. These processes are essential for exploring the structure and function of estrogens, contributing to the understanding of their biological roles and potential therapeutic applications (Collins, Cullen, & Stone, 1988).

Pharmaceutical Research

In pharmaceutical research, derivatives of Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, such as A-80426, have been studied for their potential antidepressant effects. A-80426, characterized by its unique structural class, combines potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This dual-function profile is investigated for its utility in treating depression, highlighting the compound's significance in developing novel antidepressant therapies (Meyer et al., 1995).

Antifungal and Antitumor Activities

Compounds synthesized from Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate have been evaluated for their biological activities, including antifungal and antitumor properties. For instance, novel compounds with potential antifungal activity have been identified, contributing to the search for more effective antifungal agents. Similarly, derivatives with certain structural modifications have shown inhibition of cancer cell proliferation, indicating their potential in antitumor research and therapy development (Zhao et al., 2007; Liu et al., 2018).

properties

IUPAC Name

ethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-19-14(16)9-11-5-4-10-8-12(18-2)6-7-13(10)15(11)17/h6-8,11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFMTSPSDLSFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C(C1=O)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Synthesis routes and methods

Procedure details

Methane sulfonic acid (450 mL) was added to a solution of 1B (250 g, 1067 mmol) in ethanol (1.5 L), and the mixture was stirred at room temperature for 16 h. Ethanol was removed from the reaction mixture under reduced pressure, and residue was diluted with ethyl acetate and extracted with brine solution. The organic layer was dried over sodium sulfate and filtered, and the filtrate was concentrated under vacuum to afford the title compound (241 g, 81%) as a solid. 1H NMR (400 MHz, CDCl3): δ 7.99 (d, J=8.8 Hz, 1H), 6.82 (dd, J1=2.4 Hz, J2=8.8 Hz, 1H), 6.68 (d, J=2.4 Hz, 1H), 4.18 (q, J=8.1 Hz, 2H), 3.8 (s, 3H), 3.12-2.85 (m, 4H), 2.39 (q, J=9.0 Hz, 1H), 2.23 (m, 1H), 1.94 (dq, J1=4.5 Hz, J2=12.6 Hz, 1H), 1.28 (t, J=7.5 Hz, 3H). ESI-MS m/z: 263 (M+H)+.
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
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Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
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Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Reactant of Route 4
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Reactant of Route 6
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

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